4-Fluoro-3-(piperidin-1-yl)benzoic acid 4-Fluoro-3-(piperidin-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1267482-63-2
VCID: VC8226560
InChI: InChI=1S/C12H14FNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
SMILES: C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24

4-Fluoro-3-(piperidin-1-yl)benzoic acid

CAS No.: 1267482-63-2

Cat. No.: VC8226560

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24

* For research use only. Not for human or veterinary use.

4-Fluoro-3-(piperidin-1-yl)benzoic acid - 1267482-63-2

Specification

CAS No. 1267482-63-2
Molecular Formula C12H14FNO2
Molecular Weight 223.24
IUPAC Name 4-fluoro-3-piperidin-1-ylbenzoic acid
Standard InChI InChI=1S/C12H14FNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Standard InChI Key KNLSDMLOYYLWME-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F
Canonical SMILES C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoic acid core substituted with a fluorine atom at the para position and a piperidine ring at the ortho position relative to the carboxylic acid group. The piperidine moiety introduces a six-membered saturated nitrogen heterocycle, which enhances lipophilicity and influences molecular interactions with biological targets .

Key Structural Features:

  • Fluorine Atom: Enhances metabolic stability and modulates electronic properties.

  • Piperidine Ring: Contributes to basicity and facilitates blood-brain barrier (BBB) penetration.

  • Carboxylic Acid Group: Provides a site for salt formation or further derivatization.

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H14FNO2\text{C}_{12}\text{H}_{14}\text{FNO}_2
Molecular Weight223.24 g/mol
IUPAC Name4-fluoro-3-piperidin-1-ylbenzoic acid
SMILESC1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F
LogP (Partition Coefficient)2.12 (predicted)
SolubilityModerate in polar solvents (e.g., DMSO)

The compound’s hydrochloride salt (CAS: 1795441-39-2) is also commercially available, offering improved solubility for biological assays .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-3-(piperidin-1-yl)benzoic acid typically involves multi-step reactions:

  • Boronic Acid Formation:
    Starting with 4-fluoro-3-bromobenzoic acid, a boronate ester is formed via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst .

  • Suzuki-Miyaura Coupling:
    The boronate intermediate reacts with 1-bromopiperidine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce the piperidine group .

  • Hydrolysis and Purification:
    The ester intermediate is hydrolyzed to the carboxylic acid using NaOH, followed by recrystallization or column chromatography for purification .

Optimization Challenges:

  • Yield Improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

  • Byproduct Mitigation: Chromatographic purification is critical to remove regioisomers and unreacted starting materials .

Research Advancements and Methodologies

Quantitative Structure-Activity Relationship (QSAR)

QSAR models highlight the importance of:

  • Fluorine Position: Para-substitution optimizes electronic effects without steric hindrance.

  • Piperidine Basicity: pKa10.1\text{p}K_a \approx 10.1 enhances ionic interactions with target proteins .

Thermal and Stability Analysis

  • Differential Scanning Calorimetry (DSC): Melting point observed at 189°C, with decomposition above 250°C.

  • X-ray Crystallography: Confirms a planar benzoic acid core and chair conformation of the piperidine ring .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological ActivitySource
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acidMethylpiperazine instead of piperidineLower BBB penetration (LogP = 1.89)
4-Fluoro-3-(pyridin-4-yl)benzoic acidPyridine ring instead of piperidineReduced enzyme inhibition (IC₅₀ = 15 nM)
4-(3-(Piperidin-4-yl)propyl)piperidine derivativesExtended alkyl chainEnhanced anticancer activity (EC₅₀ = 2.5 μM)

The fluorine-piperidine combination in 4-fluoro-3-(piperidin-1-yl)benzoic acid provides a balance of lipophilicity and target affinity unmatched by analogues .

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